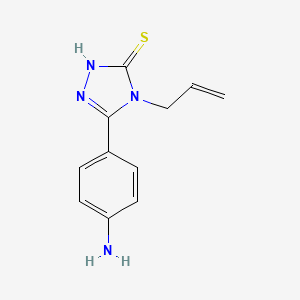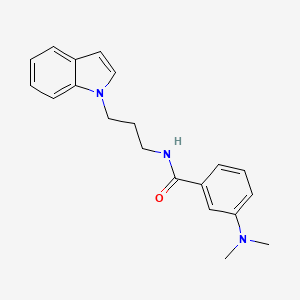
3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide is a synthetic organic compound that features a benzamide core with a dimethylamino group and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with a suitable amine under basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Dimethylation: The dimethylamino group can be introduced by reacting the intermediate compound with dimethylamine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced benzamide derivatives.
Substitution Products: Alkylated derivatives at the dimethylamino group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety can engage in π-π stacking interactions, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(dimethylamino)-N-(3-indol-1-ylpropyl)acetamide
- 3-(dimethylamino)-N-(3-indol-1-ylpropyl)propionamide
- 3-(dimethylamino)-N-(3-indol-1-ylpropyl)butyramide
Uniqueness
3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
878102-00-2 |
|---|---|
Formule moléculaire |
C20H23N3O |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C20H23N3O/c1-22(2)18-9-5-8-17(15-18)20(24)21-12-6-13-23-14-11-16-7-3-4-10-19(16)23/h3-5,7-11,14-15H,6,12-13H2,1-2H3,(H,21,24) |
Clé InChI |
PLFUFSKQWGHIBI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)C(=O)NCCCN2C=CC3=CC=CC=C32 |
Solubilité |
23 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



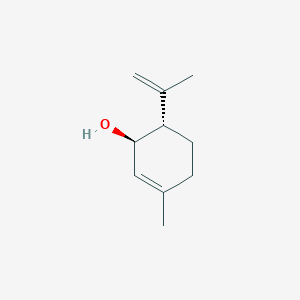
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)

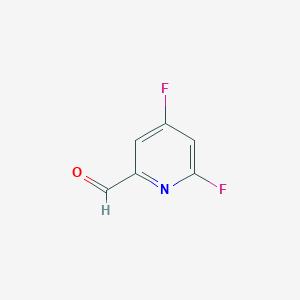

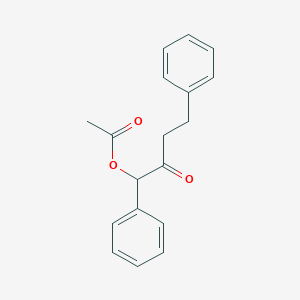

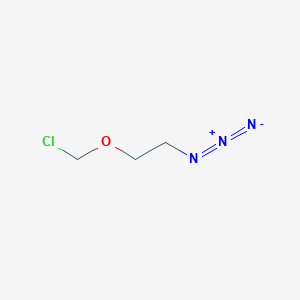
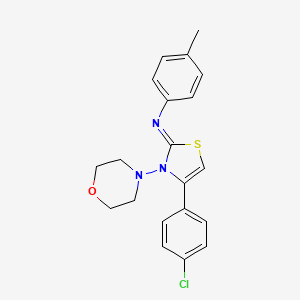
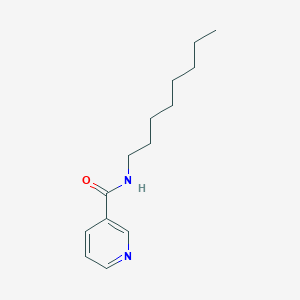
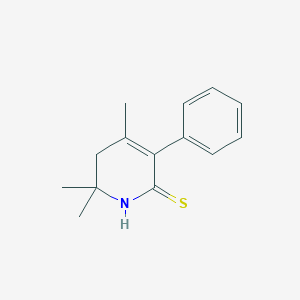
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
